molecular formula C12H21NO3Si B1389989 3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine CAS No. 1138443-91-0

3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine

Cat. No. B1389989
M. Wt: 255.38 g/mol
InChI Key: GDXMJVFGSOEQDV-UHFFFAOYSA-N
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Description

Compounds with similar structures often have methoxy (-OCH3) and trimethylsilyl (-Si(CH3)3) groups. These groups are frequently used in organic chemistry due to their properties. Methoxy groups are electron-donating, which can activate certain parts of the molecule for reactions. Trimethylsilyl groups are used as protecting groups in organic synthesis, as they can be added and removed under specific conditions .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These techniques can provide information about the positions of the atoms in the molecule and their connectivity .


Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the methoxy and trimethylsilyl groups. For example, under certain conditions, these groups could be replaced with other groups in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on the specific structure. Factors that could influence these properties include the size of the molecule, the presence and position of functional groups, and the overall shape of the molecule .

Scientific Research Applications

  • Application in Organic Chemistry

    • Field : Organic Chemistry
    • Summary : Tris(trimethylsilyl)silane (TMS)3SiH, a compound similar to the one you mentioned, has found multiple applications in organic synthesis . It has been used successfully in radical reductions, hydrosilylation, and consecutive radical reactions .
    • Methods : The reactions using (TMS)3SiH are carried out under mild conditions, providing excellent yields of products with remarkable chemo-, regio-, and stereoselectivity .
    • Results : The use of (TMS)3SiH has allowed for the creation of a variety of organic compounds under mild conditions with high yields .
  • Application in Material Science

    • Field : Material Science
    • Summary : A scaffold based on the 3-(trimethoxysilyl)propyl methacrylate–POSS hybrid was synthesized for potential tissue engineering applications .
    • Methods : The scaffold was synthesized via the reaction of 3-(trimethoxysilyl)propyl methacrylate and the trifluoromethanesulfonate–POSS salt .
    • Results : The results show that the chemical composition, structural dimensions, topography, and microstructural properties of the scaffold fulfill the potential requirements for hard-tissue engineering .
  • Application in Nanotechnology

    • Field : Nanotechnology
    • Summary : Barium titanate nanoparticles (BTONP) were functionalized with 3-(trimethoxysilyl)propyl methacrylate (TMSPM) used as a linker to an acrylate-based matrix polymer .
    • Methods : The functionalization process parameters of BTONP with TMSPM were systematically investigated .
    • Results : The study provided insights into the functionalization process parameters of BTONP with TMSPM .

Safety And Hazards

The safety and hazards of a compound depend on its specific properties. Material Safety Data Sheets (MSDS) provide information on handling, storage, and disposal of compounds. They also include first aid measures and protective equipment to use when handling the compound .

Future Directions

The future directions for a compound like this could involve further studies to better understand its properties and potential uses. This could include research into new synthetic methods, investigations into its reactivity, or exploration of potential applications in areas such as medicinal chemistry or materials science .

properties

IUPAC Name

[3-(dimethoxymethyl)-5-methoxypyridin-4-yl]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3Si/c1-14-10-8-13-7-9(12(15-2)16-3)11(10)17(4,5)6/h7-8,12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXMJVFGSOEQDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1)C(OC)OC)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673844
Record name 3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine

CAS RN

1138443-91-0
Record name 3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138443-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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